Ethyl 4-nitro-L-phenylalanine
CAS No.: 34276-53-4
Cat. No.: VC7258328
Molecular Formula: C11H14N2O4
Molecular Weight: 238.243
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34276-53-4 |
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Molecular Formula | C11H14N2O4 |
Molecular Weight | 238.243 |
IUPAC Name | ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate |
Standard InChI | InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1 |
Standard InChI Key | BNIKYBDDYIQCEB-JTQLQIEISA-N |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
Ethyl 4-nitro-L-phenylalanine belongs to the class of nitroaromatic amino acids. Its structure consists of an L-phenylalanine backbone modified by a nitro group (-NO) at the fourth carbon of the phenyl ring and an ethyl ester (-COOCHCH) at the carboxyl terminus. The L-configuration at the alpha-carbon ensures chirality, a critical factor in its biological activity and synthetic utility .
The nitro group introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. This modification enhances stability under acidic conditions, making it suitable for multi-step synthetic processes .
Optical Activity and Configuration
The L-enantiomer of ethyl 4-nitro-phenylalanine exhibits specific optical rotation values, as demonstrated in synthesis protocols. For instance, the intermediate N-phthaloyl-p-nitro-L-phenylalanine derived from this compound shows a rotation of (in methanol), confirming the preservation of chirality during synthesis . This stereochemical integrity is vital for ensuring the biological efficacy of downstream pharmaceuticals like melphalan, which targets cancer cells with high specificity .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of ethyl 4-nitro-L-phenylalanine typically involves the esterification of 4-nitro-L-phenylalanine. A patented method outlines the following steps :
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Protection of the Amino Group:
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Reacting 4-nitro-L-phenylalanine with N-ethoxycarbonylphthalimide in the presence of sodium carbonate.
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Reaction conditions: Temperatures between and , with optimal yields achieved at to .
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The product, N-phthaloyl-p-nitro-L-phenylalanine, is isolated via pH adjustment (pH 2.5) and recrystallization from ethanol .
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Esterification:
This method achieves a yield of 79.8% while maintaining optical purity, a significant improvement over earlier racemic approaches .
Reaction Optimization
Critical parameters for high-yield synthesis include:
Parameter | Optimal Range | Impact on Yield |
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Temperature | Minimizes side reactions | |
Reaction Time | 10 minutes – 4 hours | Ensures complete conversion |
Solvent System | Ethanol/water mixtures | Enhances solubility |
Catalyst | Sodium carbonate | Facilitates deprotonation |
The use of platinum dioxide () or palladium-calcium carbonate () in subsequent reduction steps further refines the process .
Physicochemical Properties
Thermal and Physical Characteristics
Ethyl 4-nitro-L-phenylalanine exhibits the following properties :
Property | Value |
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Density | |
Boiling Point | |
Flash Point | |
Vapor Pressure | at |
LogP | 1.53 |
The low vapor pressure and moderate lipophilicity (LogP = 1.53) suggest suitability for solid-phase synthesis and storage at room temperature .
Spectroscopic Data
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Mass Spectrometry: Exact mass = 238.095352 Da (matches theoretical ) .
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PSA (Polar Surface Area): 98.14 Ų, indicating high polarity due to nitro and ester groups .
Pharmaceutical Applications
Role in Melphalan Synthesis
Ethyl 4-nitro-L-phenylalanine is a precursor in the synthesis of melphalan (L-phenylalanine mustard), a bifunctional alkylating agent used in chemotherapy. The synthesis pathway involves :
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Reduction: Catalytic hydrogenation of the nitro group to an amine using .
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Alkylation: Reaction with ethylene oxide to form bis(2-hydroxyethyl)amino intermediates.
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Chlorination: Conversion of hydroxyl groups to chloroethyl moieties, yielding melphalan.
The final product demonstrates high enantiomeric purity (), underscoring the importance of chiral integrity in the starting material .
Other Therapeutic Prospects
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Antimicrobial Agents: Nitroaromatic compounds exhibit activity against resistant bacterial strains.
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Enzyme Inhibitors: The nitro group may interact with catalytic sites of proteases or kinases.
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